5-Ethoxynicotinonitrile
Description
5-Ethoxynicotinonitrile is a pyridine derivative featuring a nitrile group at position 3 and an ethoxy substituent at position 5 of the aromatic ring. The ethoxy group, being electron-donating and sterically bulkier than methoxy, may influence solubility, reactivity, and biological activity compared to related compounds .
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
5-ethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-2-11-8-3-7(4-9)5-10-6-8/h3,5-6H,2H2,1H3 |
InChI Key |
KAZHOAYCKVFUJT-UHFFFAOYSA-N |
SMILES |
CCOC1=CN=CC(=C1)C#N |
Canonical SMILES |
CCOC1=CN=CC(=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Substituents on the pyridine ring significantly alter physical and chemical behaviors. Below is a comparative table based on analogs from the evidence:
*Note: Data for this compound are inferred from analogs.
Cytotoxicity and Antioxidant Potential
Evidence from 5-nitro isatin derivatives (Tables 4–7, ) reveals that electron-withdrawing groups (e.g., nitro) reduce cell viability in MCF-7 cancer cells (IC₅₀: 12–45 µM after 72 hours). In contrast, electron-donating groups like ethoxy or methoxy may enhance antioxidant activity. For example:
- DPPH Scavenging Assay : Methoxy-substituted compounds in showed moderate antioxidant activity (IC₅₀: ~50–80 µM), while nitro derivatives were less effective (IC₅₀: >100 µM).
- Hypothetical Ethoxy Impact : The ethoxy group’s stronger electron-donating capacity could improve radical scavenging compared to methoxy or nitro analogs.
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